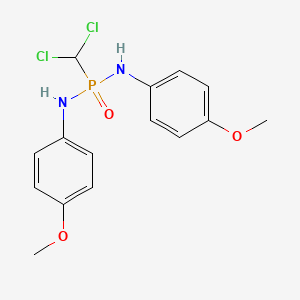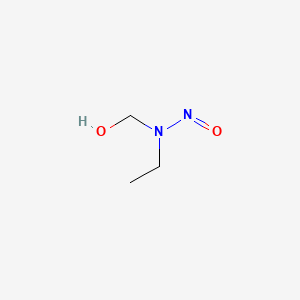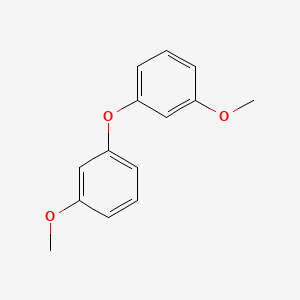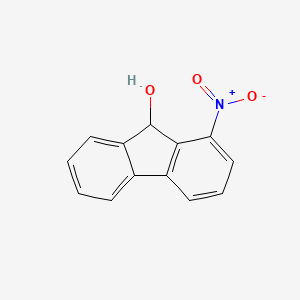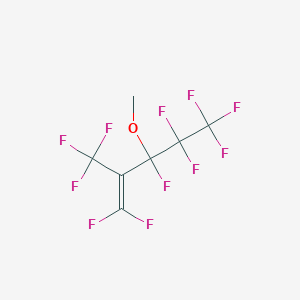
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Méthodes De Préparation
The synthesis of 1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene typically involves the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug design and development.
Mécanisme D'action
The mechanism of action of 1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, depending on the specific application. The compound’s high electronegativity and stability due to the fluorine atoms play a crucial role in its reactivity and effectiveness.
Comparaison Avec Des Composés Similaires
1,1,3,4,4,5,5,5-Octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene can be compared with other similar fluorinated compounds, such as:
- 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
- 1,1,1,2,2,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane These compounds share similar structural features but differ in the number and position of fluorine atoms, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a methoxy group, which contribute to its distinct reactivity and stability.
Propriétés
Numéro CAS |
79948-17-7 |
|---|---|
Formule moléculaire |
C7H3F11O |
Poids moléculaire |
312.08 g/mol |
Nom IUPAC |
1,1,3,4,4,5,5,5-octafluoro-3-methoxy-2-(trifluoromethyl)pent-1-ene |
InChI |
InChI=1S/C7H3F11O/c1-19-4(10,6(14,15)7(16,17)18)2(3(8)9)5(11,12)13/h1H3 |
Clé InChI |
VIVMIYWLWKAHJF-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=C(F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


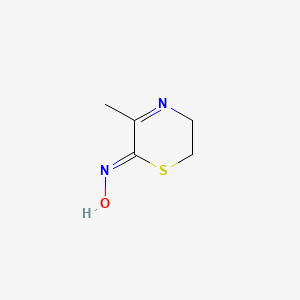

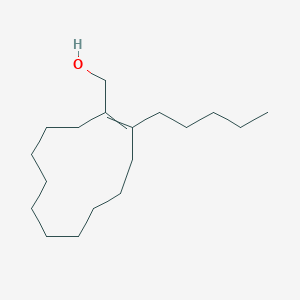
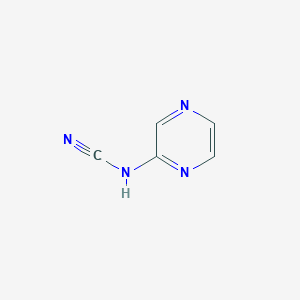
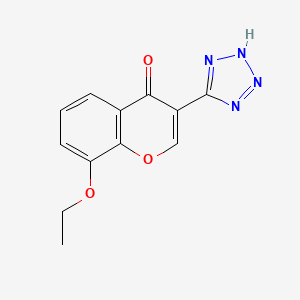
![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)

